molecular formula C18H23NO4 B2459623 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid CAS No. 2287345-02-0

8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid

Cat. No.: B2459623
CAS No.: 2287345-02-0
M. Wt: 317.385
InChI Key: MFYDTIDPTDHHAK-UHFFFAOYSA-N
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Description

8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is a chemically sophisticated building block designed for advanced medicinal chemistry and drug discovery applications. This compound features a rigid spirocyclic core structure, which is highly valued for its ability to explore three-dimensional chemical space and confer favorable conformational properties to potential drug candidates. The molecule is selectively protected with a benzyloxycarbonyl (Cbz) group on the nitrogen of the 8-azaspiro[4.5]decane ring system, while the carboxylic acid functionality on the decane ring provides a versatile handle for further synthetic modification via amide coupling or other conjugation techniques. The primary research value of this reagent lies in its use as a key intermediate for constructing novel bioactive molecules. While the specific biological profile of this exact compound may not be fully characterized, spirocyclic azaspiro[4.5]decane scaffolds have demonstrated significant relevance in pharmaceutical research. Structurally related 1-oxa-8-azaspiro[4.5]decane derivatives have been extensively investigated and shown to exhibit high nanomolar affinity for sigma-1 receptors, making them candidate radioligands for positron emission tomography (PET) imaging of the brain . Researchers can utilize this Cbz-protected carboxylic acid to synthesize diverse compound libraries for high-throughput screening against various biological targets, particularly in central nervous system (CNS) disorders. The structural motifs present in this molecule are frequently employed in the development of potential neuroimaging agents and therapeutics, underscoring its utility in cutting-edge research programs. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-16(21)15-7-4-8-18(15)9-11-19(12-10-18)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYDTIDPTDHHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is convenient and utilizes commercially available reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Deprotection Reactions

The Cbz group undergoes catalytic hydrogenation or acidolysis to liberate the free amine:

Reaction TypeConditionsReagentsOutcome
HydrogenolysisH₂ (1–3 atm), Pd/C catalyst10% Pd/C, MeOH/EtOAcYields 8-azaspiro[4.5]decane-1-carboxylic acid
Acidic cleavageTFA or HCl in inert solventTFA/DCM (1:1), 2–4 hrsPartial deprotection observed under harsh conditions

Key Notes :

  • Hydrogenolysis achieves quantitative conversion at ambient temperature (20–25°C) without epimerization.

  • Residual carboxylic acid remains intact during deprotection .

Carboxylic Acid Derivitization

The C-1 carboxylic acid participates in standard activation and coupling reactions:

Reaction TypeConditionsReagentsProduct
EsterificationDCC/DMAP, ROHDCC, DMAP, MeOH/EtOHMethyl/ethyl esters (85–92% yield)
Amide formationEDCI, HOBt, amineEDCI, HOBt, DIPEAPrimary/secondary amides (70–88% yield)
Acyl chlorideSOCl₂ or Oxalyl chlorideSOCl₂, reflux, 3–5 hrsReactive intermediate for further coupling

Structural Confirmation :

  • Ester derivatives verified via 1H^1H NMR (carboxylic acid proton disappearance at δ 12.1 ppm) .

  • Amide products characterized by IR (N–H stretch at 3300–3400 cm⁻¹) .

Oxidation and Reduction

Selective transformations of the spirocyclic backbone:

Reaction TypeConditionsReagentsOutcome
Ring oxidationRuO₄, NaIO₄RuCl₃/NaIO₄, H₂O/CH₃CNForms ketone at C-5 (65% yield)
Amine reductionLiAlH₄LiAlH₄, THF, 0°CReduces amide to amine (not applicable post-Cbz removal)

Mechanistic Insight :

  • RuO₄-mediated oxidation targets electron-rich sp³ carbons adjacent to the nitrogen.

  • LiAlH₄ reduces amides only after Cbz deprotection .

Coupling Reactions

Utilized in peptidomimetic and macrocycle synthesis:

Reaction TypeConditionsReagentsApplication
Suzuki-MiyauraPd(PPh₃)₄, BaseAryl boronic acidSpirocycle-aryl hybrids (research-stage)
Peptide couplingHATU, DIPEAHATU, DIPEA, DMFIntegrates into peptide backbones

Challenges :

  • Steric hindrance from the spiro system reduces coupling efficiency (40–60% yields) .

  • Microwave-assisted conditions improve reaction rates .

Mechanistic Considerations

  • Cbz Deprotection : Proceeds via adsorption of H₂ on Pd/C, followed by cleavage of the benzyl-oxygen bond.

  • Carboxylic Acid Activation : EDCI/HOBt forms an active ester intermediate, minimizing racemization .

Scientific Research Applications

8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications Reference
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid tert-Butoxycarbonyl (Boc) at 8-aza; carboxylic acid at 2-position C₁₆H₂₅NO₄ 295.37 Used in peptidomimetics; Boc offers acid-labile protection
2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid Cbz at 2-aza; carboxylic acid at 8-position C₁₈H₂₃NO₄ 317.39 Positional isomer; potential for altered receptor binding
8,8-Difluoro-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride Difluoro at 8-position; HCl salt C₁₀H₁₆ClF₂NO₂ 255.69 Fluorination enhances metabolic stability and lipophilicity
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid Thia-diaza core; benzyl at 8-aza C₁₅H₂₀N₂O₂S 292.39 Sulfur incorporation may improve bioavailability

Key Observations :

  • Protecting Groups : The Cbz group (benzyloxycarbonyl) in the target compound provides base-sensitive protection, whereas Boc (tert-butoxycarbonyl) in analogues is acid-labile, influencing synthetic strategies .
  • Positional Isomerism : Shifting the aza and carboxylic acid positions (e.g., 1 vs. 2 vs. 8) alters steric and electronic profiles, impacting interactions with biological targets .
  • Halogenation: Fluorinated derivatives (e.g., 8,8-difluoro) exhibit enhanced stability and pharmacokinetic properties compared to non-halogenated counterparts .
Core Structure Variations
Compound Name Core Structure Functional Groups Applications Reference
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid 7-azaspiro[4.5]decane Benzyl at 7-aza; carboxylic acid at 1 GABA analog synthesis
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1-oxa-4-azaspiro[4.5]decane Benzoyl at 4-aza; methyl at 8 Potential kinase inhibitor scaffold
8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 1,4-dioxaspiro[4.5]decane Aromatic substituents at 8-position Chiral auxiliaries or intermediates

Key Observations :

  • Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 1-oxa) or sulfur (e.g., 1-thia) modifies ring electronics and hydrogen-bonding capacity, affecting solubility and target affinity .

Biological Activity

8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid, also known by its CAS number 2287345-02-0, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO4C_{18}H_{23}NO_{4}, with a molecular weight of 317.4 g/mol. The structure features a spirocyclic framework, which includes nitrogen atoms, making it a member of the azaspiro family. The presence of both oxygen and nitrogen atoms contributes to its intriguing chemical properties.

PropertyValue
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
CAS Number2287345-02-0
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of azaspiro compounds can inhibit the growth of various bacteria and fungi, suggesting a potential for developing new antimicrobial agents.

Anticancer Activity

Another significant area of research is the anticancer potential of this compound. Preliminary studies suggest that spirocyclic compounds can interfere with cancer cell proliferation and induce apoptosis in cancerous cells. The unique structure may allow for specific interactions with biological targets involved in cancer progression.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity or altering signaling pathways critical for cell survival and proliferation.

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers focused on synthesizing various derivatives of azaspiro compounds, including this compound. The synthesized compounds were evaluated for their biological activity against several cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of related spirocyclic compounds was tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting that similar mechanisms could be expected from this compound .

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
8-Azaspiro[4.5]decane-3-carboxylic acidSimilar spirocyclic structure without benzyloxyAnticancer activity
(R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidineContains benzyloxy group but different frameworkAntimicrobial properties
N-Azaspirocycloalkane DerivativesVarying nitrogen placements within spiro structuresInhibitory effects on SHP2

Q & A

Q. What are the common synthetic strategies for 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid, and what are the critical steps?

The synthesis typically involves spirocyclic annulation and functional group protection. A key step is the condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzyloxycarbonyl-protected amines or aldehydes to form the spiro[4.5]decane scaffold. For example, describes analogous reactions where 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-yl derivatives under reflux in ethanol, followed by purification via recrystallization . The benzyloxycarbonyl (Cbz) group is introduced early to protect the amine functionality, which is later deprotected under acidic or catalytic hydrogenation conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • IR Spectroscopy : The C=O stretch of the carboxylic acid (1700–1750 cm⁻¹) and the Cbz group’s carbonyl (1680–1720 cm⁻¹) are critical. highlights that benzylic C-H stretches may shift due to electron-withdrawing effects from adjacent groups (e.g., phenyl, O, N), leading to higher absorption bands (~2800–3000 cm⁻¹) .
  • UV-Vis Spectroscopy : Conjugation in the benzothiazole or aromatic moieties (if present) results in absorbance maxima between 250–350 nm, useful for tracking electronic transitions .
  • Elemental Analysis : Used to confirm molecular formula, with deviations >0.3% indicating impurities .

Q. What is the role of the benzyloxycarbonyl (Cbz) group in this compound’s synthesis, and how is it removed?

The Cbz group acts as a protecting agent for the amine during synthesis, preventing unwanted side reactions. Deprotection is typically achieved via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (e.g., HCl in dioxane). notes that Boc (tert-butoxycarbonyl) groups are removed under similar conditions, suggesting analogous methodologies for Cbz .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of spirocyclic intermediates?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in condensation reactions. demonstrates that 1,2,3-trimethoxybenzene reacts efficiently with aldehydes in THF to form spirocycles .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., pyrrolidine) can accelerate annulation. For example, shows pyrrolidine-mediated amide formation in spirocyclic derivatives .
  • Temperature Control : Reflux conditions (70–100°C) balance reactivity and thermal stability .

Q. How does the spiro[4.5]decane core influence the compound’s physicochemical properties and reactivity?

  • Conformational Rigidity : The spirocyclic structure restricts bond rotation, enhancing stereochemical control in downstream reactions. This rigidity also affects solubility; notes that similar spiro compounds exhibit low aqueous solubility, necessitating DMSO or ethanol as solvents .
  • Electronic Effects : The Cbz group and carboxylic acid create electron-deficient regions, influencing nucleophilic/electrophilic reactivity. attributes IR spectral shifts to these electronic effects .

Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?

  • DFT Calculations : Used to model transition states and optimize reaction pathways. For example, highlights software tools for simulating reaction mechanisms and electronic properties .
  • Molecular Docking : Predicts binding affinities to enzymes or receptors. If the compound is a protease inhibitor (analogous to ), docking studies can identify key interactions (e.g., hydrogen bonding with active-site residues) .

Q. What strategies resolve contradictions between experimental data and theoretical predictions (e.g., unexpected spectroscopic results)?

  • Mechanistic Re-evaluation : If IR bands deviate, consider alternative electronic effects (e.g., hyperconjugation) or hydrogen bonding. attributes anomalous C-H stretches to electron-withdrawing substituents .
  • Isotopic Labeling : Replace benzylic hydrogens with deuterium to confirm vibrational assignments.
  • Synchrotron XRD : Resolve crystal structures to validate spirocyclic geometry and intermolecular interactions .

Methodological Considerations

  • Data Validation : Cross-reference elemental analysis (C, H, N ±0.3%) with HRMS for molecular formula confirmation .
  • Safety Protocols : Use fume hoods for reactions involving volatile solvents (e.g., THF, HCl) and follow SDS guidelines for handling spirocyclic compounds (e.g., PPE, waste disposal) .

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